molecular formula C17H18ClFN2O2S B2503811 2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide CAS No. 2034573-43-6

2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide

Cat. No.: B2503811
CAS No.: 2034573-43-6
M. Wt: 368.85
InChI Key: IDMZTEJBUMVETA-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, a furan ring, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-chloro-6-fluorobenzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-yl moiety is attached to the benzamide core.

    Thiomorpholine Addition: The final step involves the addition of the thiomorpholine group through a nucleophilic substitution reaction, typically using thiomorpholine and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The chloro and fluoro substituents on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide
  • 2-chloro-6-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzamide
  • 2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Uniqueness

2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O2S/c18-12-3-1-4-13(19)16(12)17(22)20-11-14(15-5-2-8-23-15)21-6-9-24-10-7-21/h1-5,8,14H,6-7,9-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMZTEJBUMVETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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